molecular formula C8H6ClNO2 B12867301 (2-Chlorobenzo[d]oxazol-5-yl)methanol

(2-Chlorobenzo[d]oxazol-5-yl)methanol

Cat. No.: B12867301
M. Wt: 183.59 g/mol
InChI Key: DFHMHPGZJGGCQE-UHFFFAOYSA-N
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Description

(2-Chlorobenzo[d]oxazol-5-yl)methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorobenzo[d]oxazol-5-yl)methanol typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then subjected to further reactions to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorobenzo[d]oxazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2-Chlorobenzo[d]oxazol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activity, particularly against human colorectal carcinoma cell lines.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorobenzo[d]oxazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, its chlorinated benzoxazole structure enhances its antimicrobial and antifungal properties compared to non-chlorinated analogs .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

(2-chloro-1,3-benzoxazol-5-yl)methanol

InChI

InChI=1S/C8H6ClNO2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-3,11H,4H2

InChI Key

DFHMHPGZJGGCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)N=C(O2)Cl

Origin of Product

United States

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